

# An In-depth Technical Guide to the Nickel-Boron Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive analysis of the nickel-boron (Ni-B) binary phase diagram, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the equilibrium phases, invariant reactions, and crystallographic data of the Ni-B system. Furthermore, it outlines the experimental methodologies employed for the determination of such phase diagrams.

# The Nickel-Boron Phase Diagram

The nickel-boron binary system is characterized by a series of intermetallic compounds and several invariant reactions, making it of significant interest in the development of nickel-based alloys, particularly for applications requiring high hardness, wear resistance, and specific melting characteristics. The phase diagram illustrates the equilibrium phases present at different temperatures and compositions.

# **Quantitative Data Summary**

The quantitative data for the nickel-boron system, including invariant reactions and crystallographic information for the stable phases, are summarized in the following tables.

# Table 1: Invariant Reactions in the Nickel-Boron System



Reaction Type	Temperature (°C)	Reaction	Composition (at. % B)
Peritectic	1229	L + (Ni) ↔ Ni₃B	L: ~23, (Ni): ~1, Ni₃B: 25
Eutectic	1080	L ↔ Ni₃B + Ni₂B	L: ~33.5, Ni₃B: 25, Ni₂B: 33.3
Peritectic	1173	L + NiB ↔ m-Ni4B3	L: ~48, NiB: 50, m- Ni <sub>4</sub> B <sub>3</sub> : 42.9
Peritectoid	985	Ni2B + m-Ni4B3 ↔ 0- Ni4B3	Ni <sub>2</sub> B: 33.3, m-Ni <sub>4</sub> B <sub>3</sub> : 42.9, o-Ni <sub>4</sub> B <sub>3</sub> : 42.9
Congruent Melting	1020	NiB ↔ L	50

# Table 2: Crystallographic Data of Stable Nickel-Boron

**Phases** 

Phase	Formula	Crystal System	Space Group	Lattice Parameters (Å)
(Ni)	Ni	Face-Centered Cubic	Fm-3m	a = 3.524
NiзB	Ni₃B	Orthorhombic	Pnma	a = 4.389, b = 5.211, c = 6.619[1]
Ni₂B	Ni₂B	Tetragonal	I4/mcm	a = 4.985, c = 4.243
o-Ni <sub>4</sub> B <sub>3</sub>	Ni4B3	Orthorhombic	Pnma	a = 11.95, b = 2.98, c = 6.57
m-Ni <sub>4</sub> B <sub>3</sub>	Ni4B3	Monoclinic	C2/c	a = 6.31, b = 4.85, c = 7.79, β = 101.91°
NiB	NiB	Orthorhombic	Cmcm	a = 2.925, b = 7.396, c = 2.966



**Table 3: Solid Solubility and Composition Ranges** 

Phase	Maximum Solid Solubility of B in (Ni) (at. %)	Composition Range (wt. %
(Ni)	~1.0 at 1229°C	-
NiзB	-	6.0 - 6.17[2][3]
Ni <sub>2</sub> B	-	11.50 - 11.615[2][3]
o-Ni <sub>4</sub> B <sub>3</sub>	-	~11.6
m-Ni <sub>4</sub> B <sub>3</sub>	-	~11.6
NiB	-	~16.3

# **Experimental Protocols**

The determination of a binary phase diagram such as that of nickel-boron relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure of alloys at various compositions and temperatures.

# **Sample Preparation**

- Alloy Preparation: A series of Ni-B alloys with varying compositions are prepared from highpurity nickel and boron. The elements are typically arc-melted or induction-melted in an inert atmosphere (e.g., argon) to prevent oxidation.
- Homogenization: The as-cast alloys are annealed at a high temperature (below the solidus)
  for an extended period (e.g., 24-100 hours) in a vacuum or inert atmosphere to ensure
  chemical homogeneity. The samples are then quenched to retain the high-temperature
  microstructure.

## **Differential Thermal Analysis (DTA)**

DTA is employed to determine the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, and peritectic temperatures).[4][5]

 Apparatus: A DTA instrument equipped with a furnace capable of reaching temperatures above the liquidus of the Ni-B alloys, a sample and reference holder (typically alumina or



platinum crucibles), and thermocouples for temperature measurement.

#### Procedure:

- A small, weighed sample of the homogenized alloy and an inert reference material (e.g., alumina) are placed in their respective crucibles within the DTA cell.
- The furnace is heated at a controlled rate (e.g., 10-20°C/min) under a protective atmosphere.
- The temperature difference between the sample and the reference is recorded as a function of the sample temperature.
- Endothermic or exothermic peaks in the DTA curve indicate phase transformations. The onset temperature of these peaks corresponds to the transformation temperature.
- The process is repeated upon cooling to observe transformations during solidification.

# X-Ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the alloys at different temperatures.[6][7][8][9]

 Apparatus: A high-temperature X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

#### Procedure:

- A powdered or solid sample of the heat-treated alloy is mounted in the diffractometer.
- The sample is scanned over a range of 2θ angles.
- The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phases present.
- The peak positions and intensities are compared with standard diffraction databases (e.g.,
   ICDD) to identify the phases.[9]



 For high-temperature phase analysis, the sample is heated in-situ within the diffractometer, and diffraction patterns are collected at various temperatures.

# Metallography

Metallographic analysis is used to visually examine the microstructure of the alloys.

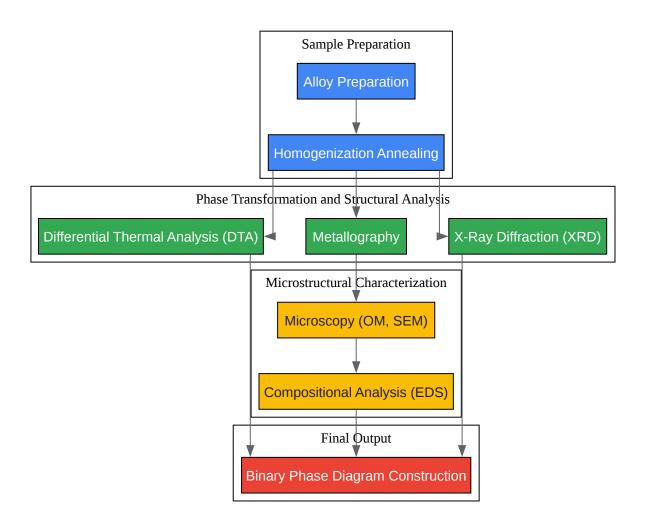
- Sample Preparation:[10][11][12][13][14]
  - Sectioning: A representative cross-section of the heat-treated alloy is cut using a lowspeed diamond saw to minimize deformation.
  - Mounting: The sectioned sample is mounted in a polymer resin to facilitate handling during grinding and polishing.
  - Grinding: The mounted sample is ground with successively finer grades of abrasive paper (e.g., silicon carbide) to achieve a flat surface.
  - $\circ$  Polishing: The ground sample is polished with diamond suspensions of decreasing particle size (e.g., 6  $\mu$ m, 1  $\mu$ m) to obtain a mirror-like finish.
  - Etching: The polished surface is chemically etched to reveal the microstructure. A suitable etchant for Ni-B alloys is a solution of nitric acid and acetic acid.
- Microscopic Examination: The etched sample is examined using optical microscopy and scanning electron microscopy (SEM) to observe the morphology, distribution, and relative amounts of the different phases. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the chemical composition of the individual phases.

# Visualizations

# **Experimental Workflow**

The following diagram illustrates the typical experimental workflow for the determination of a binary phase diagram.





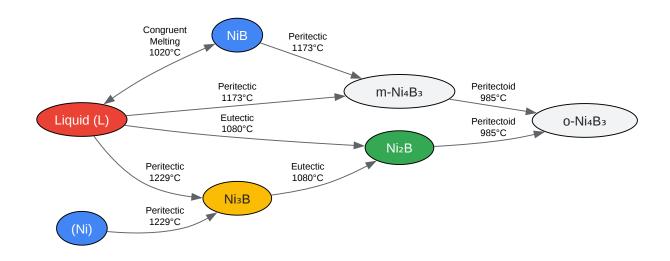
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Experimental workflow for binary phase diagram determination.

## **Nickel-Boron Phase Relationships**

This diagram illustrates the key phases and their transformation pathways in the nickel-boron system.





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Phase relationships and transformations in the Ni-B system.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Nickel-Boron Binary Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077341#nickel-boron-binary-phase-diagram-analysis]

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